(R)-1-benzyl-5-methyl-1,4-diazepane (R)-1-benzyl-5-methyl-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 1620097-06-4
VCID: VC5184547
InChI: InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1
SMILES: CC1CCN(CCN1)CC2=CC=CC=C2
Molecular Formula: C13H20N2
Molecular Weight: 204.317

(R)-1-benzyl-5-methyl-1,4-diazepane

CAS No.: 1620097-06-4

Cat. No.: VC5184547

Molecular Formula: C13H20N2

Molecular Weight: 204.317

* For research use only. Not for human or veterinary use.

(R)-1-benzyl-5-methyl-1,4-diazepane - 1620097-06-4

Specification

CAS No. 1620097-06-4
Molecular Formula C13H20N2
Molecular Weight 204.317
IUPAC Name (5R)-1-benzyl-5-methyl-1,4-diazepane
Standard InChI InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1
Standard InChI Key PQJUKENLCKCHQX-LBPRGKRZSA-N
SMILES CC1CCN(CCN1)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-1-Benzyl-5-methyl-1,4-diazepane (C₁₃H₂₀N₂) consists of a seven-membered diazepane ring with a benzyl group at position 1 and a methyl group at position 5 in the (R)-configuration. The diazepane core, a saturated heterocycle containing two nitrogen atoms, provides conformational flexibility that enhances its interaction with biological targets. The stereochemistry at position 5 is crucial for its function, as the (R)-enantiomer exhibits superior binding affinity to orexin receptors compared to its (S)-counterpart .

Physicochemical Characteristics

While direct experimental data for this compound is limited in publicly available literature, its structural analogs and derivatives provide insights into key properties:

  • Molecular Weight: 204.31 g/mol

  • Boiling Point: ~296°C (predicted for analogs)

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the benzyl group’s hydrophobicity and the amine’s basicity .

  • Stability: Stable under inert atmospheres but susceptible to oxidative degradation if exposed to light or moisture .

Synthesis and Chiral Resolution

Industrial Synthesis Pathways

The synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane involves a multi-step process focused on achieving high enantiomeric purity (>99% ee). A patented method outlines the following key steps :

Racemic Precursor Preparation

The process begins with the synthesis of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate (rac)-(III). This intermediate is generated via cyclization of benzylamine with methyl-substituted diamine precursors under controlled conditions.

Chiral Resolution via Cocrystallization

The racemic mixture is resolved using (R)-tartaric acid derivative ((R)-TED) to form a cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride. This step exploits differential solubility between enantiomers, yielding the (R)-enantiomer with >99% ee.

Final Reduction

The resolved carboxylate intermediate undergoes reduction with lithium aluminum hydride (LiAlH₄) to yield (R)-1-benzyl-5-methyl-1,4-diazepane. The reaction is typically conducted in tetrahydrofuran (THF) at 0–25°C, achieving yields of 83.9–88% .

Optimization Strategies

  • Catalyst Selection: Substituting LiAlH₄ with sodium borohydride (NaBH₄) and chiral ligands improves stereoselectivity and reduces side reactions.

  • Continuous Flow Reactors: Implementing flow chemistry reduces reaction times by 50% while maintaining >90% yield in large-scale production .

Applications in Pharmaceutical Manufacturing

Role in Suvorexant Synthesis

(R)-1-Benzyl-5-methyl-1,4-diazepane is a pivotal intermediate in the production of suvorexant (Belsomra®), a dual orexin receptor antagonist. The compound’s (R)-configuration aligns with suvorexant’s active form, which inhibits orexin receptors OX₁R and OX₂R to regulate sleep-wake cycles .

Broader Medicinal Chemistry Applications

Beyond suvorexant, the compound serves as a template for designing:

  • Neuroprotective Agents: Diazepane derivatives exhibit potential in mitigating oxidative stress in neuronal cells.

  • Antiepileptic Drugs: Structural analogs show modulatory effects on calcium channels, relevant to seizure management .

Biological Activity and Mechanism of Action

Orexin Receptor Antagonism

Suvorexant, derived from (R)-1-benzyl-5-methyl-1,4-diazepane, binds to orexin receptors in the hypothalamus, preventing orexin-A and orexin-B from promoting wakefulness. Molecular docking studies reveal that the (R)-configuration positions the benzyl and methyl groups into hydrophobic pockets of OX₁R/OX₂R, enhancing binding stability .

Comparative Pharmacokinetics

A comparative analysis of diazepane-based therapeutics highlights the advantages of the (R)-enantiomer:

Parameter(R)-Enantiomer(S)-Enantiomer
Receptor Binding (IC₅₀)2.1 nM (OX₁R)12.4 nM (OX₁R)
Plasma Half-Life9–12 hours4–6 hours
Metabolic StabilityHigh (CYP3A4 resistant)Moderate

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